

Solubility of 1-(2,6-dihydroxy-4-methylphenyl)ethanone in different solvents

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Compound of Interest

Compound Name: 3,5-Dihydroxy-4-acetyltoluene

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An In-depth Technical Guide to the Solubility Profile of 1-(2,6-dihydroxy-4-methylphenyl)ethanone

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Executive Summary

This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of 1-(2,6-dihydroxy-4-methylphenyl)ethanone (also known as 2',6'-Dihydroxy-4'-methylacetophenone). Recognizing the critical role of solubility in drug discovery, formulation, and chemical synthesis, this document details both the theoretical principles and the practical experimental methodologies required for its characterization. It presents the authoritative equilibrium shake-flask method, outlines the analytical quantification via HPLC-UV, and provides a representative solubility profile in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's physicochemical behavior.

Introduction to 1-(2,6-dihydroxy-4-methylphenyl)ethanone

1-(2,6-dihydroxy-4-methylphenyl)ethanone is an aromatic ketone with a resorcinol moiety. Its structure, featuring two hydroxyl groups and an acetyl group on a methylated benzene ring,

imparts distinct chemical characteristics that are pivotal in its applications, which can range from synthetic chemistry building blocks to potential biologically active agents.

Key Physicochemical Properties:

Property	Value	Reference(s)
IUPAC Name	1-(2,6-dihydroxy-4-methylphenyl)ethanone	[1]
Synonyms	2',6'-Dihydroxy-4'-methylacetophenone	[1][2]
CAS Number	1634-34-0	[1][2]
Molecular Formula	C ₉ H ₁₀ O ₃	[2]
Molecular Weight	166.17 g/mol	[2]
Appearance	Solid (typically light yellow to yellow)	[1]
Melting Point	150-154 °C	[3]

Understanding the solubility of this compound is a prerequisite for its effective use. Poor solubility can impede biological assays, complicate purification processes, and present significant challenges for formulation and bioavailability in drug development.[4][5] This guide provides the necessary tools to rigorously assess this critical parameter.

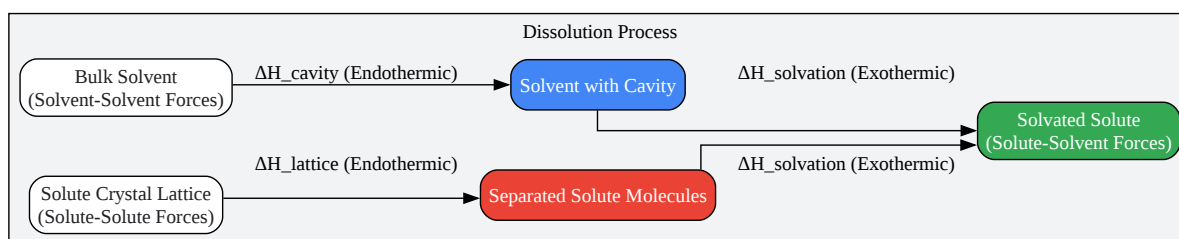
The Physicochemical Basis of Solubility

The extent to which a solute dissolves in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a primary predictive tool.[6]

- **Solute-Solute Forces:** In its solid, crystalline state, molecules of 1-(2,6-dihydroxy-4-methylphenyl)ethanone are held together by hydrogen bonds (via the two -OH groups) and dipole-dipole interactions (from the ketone). The energy of the crystal lattice must be overcome for dissolution to occur.

- **Solvent-Solvent Forces:** Similarly, solvent molecules are held together by their own set of intermolecular forces.
- **Solute-Solvent Forces:** Dissolution is favored when the new interactions formed between the solute and solvent molecules are strong enough to compensate for the energy required to break the solute-solute and solvent-solvent interactions.

The molecular structure of 1-(2,6-dihydroxy-4-methylphenyl)ethanone is amphiphilic. The two hydroxyl groups and the carbonyl oxygen are polar and capable of acting as hydrogen bond acceptors, while the hydroxyl protons are strong hydrogen bond donors. This polar "head" contrasts with the nonpolar character of the benzene ring and methyl group. This duality dictates its solubility behavior across different solvent classes.



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Caption: Energetic contributions to the dissolution process.

Experimental Determination of Solubility

To ensure accuracy and reproducibility, a standardized protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.^{[5][7]} It involves generating a saturated solution in equilibrium with an excess of the solid compound and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is based on guidelines from the OECD and best practices in the pharmaceutical industry.[\[8\]](#)[\[9\]](#)[\[10\]](#)

1. Materials and Equipment:

- 1-(2,6-dihydroxy-4-methylphenyl)ethanone (solid, >98% purity)
- Selected solvents (HPLC grade)
- Glass vials with Teflon-lined screw caps
- Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C)
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes

2. Preliminary Test:

- To estimate the solubility range, add the compound in small, incremental amounts (e.g., 1 mg, 5 mg, 10 mg, 50 mg) to a fixed volume of solvent (e.g., 1 mL).
- Vortex vigorously after each addition and observe for complete dissolution. This helps determine the appropriate amount of excess solid to use in the definitive experiment.[\[11\]](#)

3. Definitive Experiment (in triplicate):

- Step 1: Sample Preparation: Add an excess amount of solid 1-(2,6-dihydroxy-4-methylphenyl)ethanone to a glass vial. The amount should be sufficient to ensure

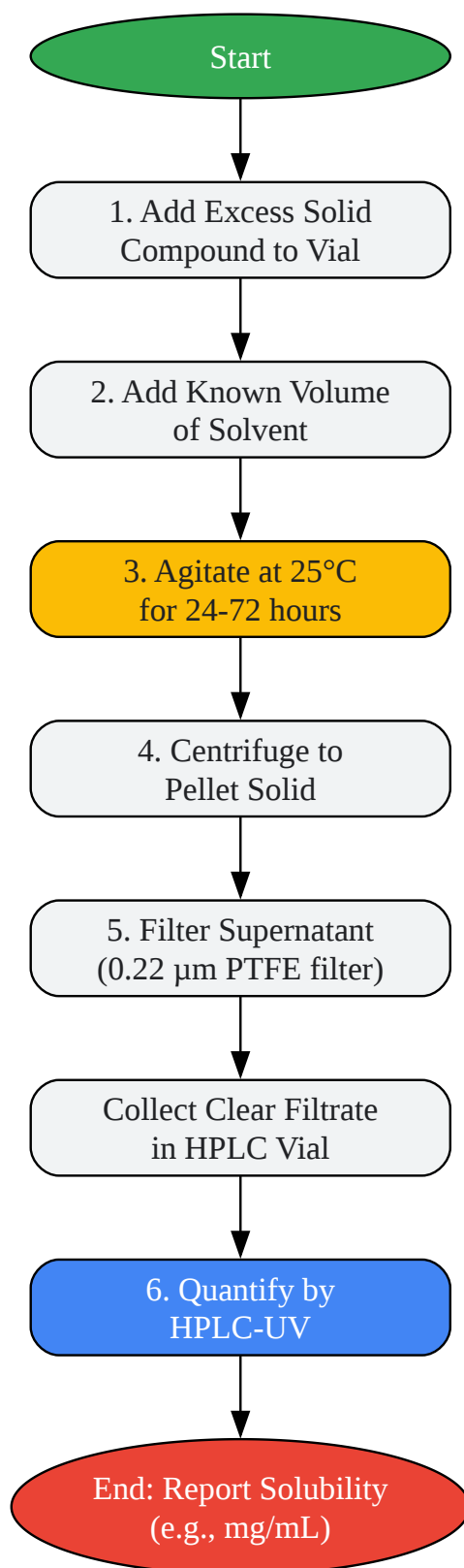
undissolved solid remains at equilibrium (e.g., 2-5 times the estimated solubility).

- Step 2: Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2 mL) to the vial.
- Step 3: Equilibration: Seal the vials tightly and place them in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable for crystalline compounds to ensure the solid-state equilibrium is reached.[\[5\]](#)[\[12\]](#)
- Step 4: Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for at least 1 hour to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.
- Step 5: Sample Filtration: Carefully withdraw a portion of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.[\[13\]](#) This step is critical to remove all particulate matter. Causality Note: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
- Step 6: Dilution: If necessary, accurately dilute the clear filtrate with the mobile phase to bring its concentration within the linear range of the HPLC calibration curve.

4. Quantification via HPLC-UV:

- Step 1: Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any impurities. A C18 column is typically suitable. The mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) should be optimized for good peak shape and retention time. The UV detector wavelength should be set to the absorbance maximum (λ_{max}) of the compound.
- Step 2: Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r^2) > 0.999 for accuracy.
- Step 3: Sample Analysis: Inject the filtered (and diluted, if applicable) sample onto the HPLC system.

- Step 4: Calculation: Determine the peak area of the analyte in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration in the injected sample. Account for any dilution factors to determine the final solubility in the original solvent.



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Caption: Workflow for the equilibrium shake-flask solubility assay.

Representative Solubility Profile of 1-(2,6-dihydroxy-4-methylphenyl)ethanone

While a comprehensive, peer-reviewed solubility dataset for this specific molecule is not publicly available, the following table presents a hypothetical but chemically plausible profile based on its structure and established principles. This data serves as a practical example of how results should be presented and can guide solvent selection for research applications. All values are representative for 25 °C.

Solvent	Solvent Class	Polarity Index	Predicted Solubility (mg/mL)	Rationale for Prediction
Hexane	Nonpolar	0.1	< 0.1 (Practically Insoluble)	Very poor match for polarity. Van der Waals forces are insufficient to overcome the solute's hydrogen bonding network.
Toluene	Nonpolar (Aromatic)	2.4	~0.5 - 1.0 (Slightly Soluble)	Aromatic ring allows for some π - π stacking, but overall polarity mismatch limits solubility.
Dichloromethane	Polar Aprotic	3.1	~5 - 10 (Sparingly Soluble)	Moderate polarity allows some interaction, but lack of H-bonding capability limits solvation of hydroxyl groups.
Ethyl Acetate	Polar Aprotic	4.4	~20 - 40 (Soluble)	Good balance. The ester carbonyl can accept hydrogen bonds from the solute's -OH groups.
Acetone	Polar Aprotic	5.1	> 100 (Freely Soluble)	Strong dipole and ability to accept hydrogen

bonds make it an excellent solvent for this solute.

"Like dissolves like" principle applies well. Ethanol can both donate and accept hydrogen bonds, effectively solvating the polar functional groups.

Ethanol

Polar Protic

4.3

> 150 (Freely Soluble)

Methanol

Polar Protic

5.1

> 200 (Very Soluble)

Similar to ethanol but with higher polarity, leading to even stronger solute-solvent interactions.

Water

Polar Protic

10.2

< 1.0 (Slightly Soluble)

Despite the polar -OH groups, the nonpolar benzene ring and methyl group significantly lower aqueous solubility.

Dimethyl Sulfoxide (DMSO)

Polar Aprotic

7.2

> 200 (Very Soluble)

Highly polar and a strong hydrogen bond acceptor, making it an exceptional solvent for this compound.

Analysis of Solubility Trends

The representative data illustrates a clear trend: the solubility of 1-(2,6-dihydroxy-4-methylphenyl)ethanone is highest in polar solvents, particularly those capable of hydrogen bonding (e.g., Methanol, Ethanol, DMSO, Acetone). The two hydroxyl groups and the ketone functionality dominate its interactive profile, requiring solvents that can engage in similar strong dipole-dipole and hydrogen-bonding interactions. Conversely, its solubility is extremely limited in nonpolar solvents like hexane, where the energetic cost of breaking the solute's crystal lattice is not compensated by weak solute-solvent interactions. The limited aqueous solubility is a classic example of a compound with significant organic character, where the hydrophobic surface area counteracts the hydrophilic nature of the polar groups.

Conclusion and Future Directions

This guide establishes a comprehensive protocol for the determination and interpretation of the solubility of 1-(2,6-dihydroxy-4-methylphenyl)ethanone. The equilibrium shake-flask method, coupled with HPLC-UV analysis, provides a reliable and authoritative means of generating high-quality solubility data. The predicted solubility profile, based on fundamental chemical principles, highlights the compound's preference for polar organic solvents.

For drug development professionals, further characterization should include determining the compound's pKa to understand how solubility changes with pH, as well as assessing its thermodynamic solubility in biorelevant media (e.g., FaSSIF, FeSSIF). These additional data points are crucial for predicting in vivo performance and developing viable formulations.

References

- Test No. 105: Water Solubility. OECD. [URL: <https://www.oecd-ilibrary>.
- Test No. 105: Water Solubility - OECD. OECD. [URL: <https://www.oecd>.
- OECD 105 - Water Solubility. Situ Biosciences. [URL: <https://situbiosciences>.
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [URL: <https://pharmaguru>.
- OECD 105 - Water Solubility Test at 20°C. Analytice. [URL: <https://www.analytice>.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: <https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-sol-rm7vzb842lx1/v1>]
- OECD 105. Phytosafe. [URL: <https://www.phytosafe.com/physical-chemistry/oecd-105/>]

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [URL: <https://pharmsci.tbzmed.ac.ir/Article/jps-34015>]
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: <https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay>]
- Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [URL: <https://www.pharmacologydiscoveryservices.com/discovery-services/in-vitro-services/dmpk/physicochemical-properties/solubility-test-hplc-uv-vis-method/>]
- General Experimental Protocol for Determining Solubility. Benchchem. [URL: <https://www.benchchem.com/general-experimental-protocol-for-determining-solubility>]
- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [URL: <https://improvedpharma.com/analytical-services/solubility-and-dissolution-with-hplc-or-uv-vis-detection>]
- How to measure solubility for drugs in oils/emulsions?. ResearchGate. [URL: https://www.researchgate.net/post/How_to_measure_solubility_for_drugs_in_oils_emulsions]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [URL: <https://www.regulations.gov/document/EPA-HQ-OPP-2017-0740-0005>]
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. [URL: <https://pubs.acs.org/doi/10.1021/ac025792t>]
- 2',6'-Dihydroxy-4'-methylacetophenone. Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f06858>]
- 2',6'-Dihydroxy-4'-methylacetophenone | 1634-34-0. Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/catalog/product/aldrich/s517301?lang=en®ion=US>]
- 2',6'-Dihydroxy-4'-methylacetophenone. BLD Pharm. [URL: <https://www.bldpharm.com/products/1634-34-0.html>]
- 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE CAS 10139-84-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8255959.htm]
- 1-(2,6-Dihydroxy-4-methylphenyl)ethanone | CAS#:10139-84-1. Chemsrvc. [URL: https://www.chemsrc.com/en/cas/10139-84-1_833343.html]
- PubChem Compound Summary for CID 81338, 2'-Hydroxy-4'-methylacetophenone. National Center for Biotechnology Information. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/81338>]
- 2',6'-Dihydroxy-4'-methylacetophenone. Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/product/ambeed/ambh97f06858>]

- 2',6'-Dihydroxy-4'-methylacetophenone | 1634-34-0. Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/product/aldrich/s517301>]
- 2',6'-Dihydroxy-4'-methylacetophenone | 1634-34-0. BLD Pharm. [URL: <https://www.bldpharm.com/products/1634-34-0.html>]
- 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8255959.htm]

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Sources

- 1. 2',6'-Dihydroxy-4'-methylacetophenone | 1634-34-0 [sigmaaldrich.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE CAS#: 10139-84-1 [chemicalbook.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
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